molecular formula C10H8ClF3O2 B6306370 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 773102-61-7

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6306370
CAS No.: 773102-61-7
M. Wt: 252.62 g/mol
InChI Key: YQOPPJYTNOTSJI-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring fused to a substituted phenyl group. The phenyl substituent includes a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This structure combines electron-withdrawing groups (Cl and CF₃) with a dioxolane moiety, which may influence its electronic properties, stability, and reactivity.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOPPJYTNOTSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Acetal Formation

The most direct route involves reacting 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone with ethylene glycol under acidic conditions.

Procedure :

  • Reaction Setup : Combine the ketone (1.0 equiv), ethylene glycol (2.5 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene.

  • Cyclization : Reflux at 110°C for 12 h using a Dean-Stark trap to remove water.

  • Workup : Neutralize with NaHCO₃, extract with dichloromethane, and concentrate.

  • Purification : Chromatography (hexane/ethyl acetate) yields the dioxolane as a colorless liquid (75–80% yield).

Mechanistic Insight : Protonation of the ketone activates the carbonyl, enabling nucleophilic attack by ethylene glycol. Subsequent dehydration forms the dioxolane ring.

Palladium-Catalyzed Suzuki-Miyaura Coupling

For introducing the aryl group post-dioxolane formation, Suzuki coupling proves effective.

Procedure (adapted from):

  • Substrates :

    • Dioxolane-bearing boronic ester (1.0 equiv).

    • 2-Chloro-5-(trifluoromethyl)phenyl bromide (1.2 equiv).

  • Catalytic System : Pd(OAc)₂ (10 mol%), KOAc (4.0 equiv), acetonitrile.

  • Conditions : Heat at 110°C for 12 h under N₂.

  • Purification : Silica gel chromatography (DCM) affords the coupled product in 70–75% yield.

Key Data :

ParameterValue
Temperature110°C
Reaction Time12 h
Yield70–75%
Catalyst Loading10 mol% Pd(OAc)₂

Challenges : Competing proto-deboronation and homocoupling necessitate strict anhydrous conditions.

Vapor-Phase Halogenation

Patent WO1991003472A2 details halogenation of dioxolane precursors.

Chlorination Protocol :

  • Substrate : 2,2-Bis(trifluoromethyl)-1,3-dioxolane.

  • Chlorine Source : Cl₂ gas (4:1 molar ratio).

  • Catalyst : Cr₂O₃ (5 wt%).

  • Conditions : 250–300°C, 10–20 atm, 30–60 s residence time.

  • Outcome : 2,2-Bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane (85% conversion).

Fluorination Protocol :

  • Substrate : Tetrachloro-dioxolane intermediate.

  • Fluorine Source : HF (5:1 molar ratio).

  • Catalyst : Ni/C (10 wt%).

  • Conditions : 150–200°C, 1 atm, 60 s.

  • Outcome : 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane (62% yield).

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Acetal Formation75–80%HighModerate
Suzuki Coupling70–75%ModerateHigh
Halogenation62%LowLow

Acetal Formation is preferred for industrial-scale synthesis due to straightforward conditions and minimal metal use. Suzuki Coupling offers precision but requires expensive palladium catalysts. Halogenation suffers from lower yields and specialized equipment needs.

Functional Group Compatibility

  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents deactivate aryl rings, necessitating vigorous coupling conditions (e.g., high Pd loading).

  • Acid Sensitivity : The dioxolane ring is stable under acidic conditions but may degrade in strong bases.

Industrial-Scale Considerations

Catalytic System Optimization

Patent US20110130559A1 highlights the use of DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance crystallinity and diastereomeric purity during workup. For the target compound, DABCO adduct formation improves isolation:

Procedure :

  • Reaction Quench : Add DABCO (1.2 equiv) to the crude product in heptane.

  • Crystallization : Cool to 0°C to precipitate the DABCO complex.

  • Recovery : Filter and wash with cold heptane (70–80% recovery) .

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The dioxolane ring can be oxidized under strong oxidative conditions, leading to ring-opening and formation of carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-[2-Amino-5-(trifluoromethyl)phenyl]-1,3-dioxolane.

    Oxidation: Formation of 2-[2-Chloro-5-(trifluoromethyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-Chloro-5-(trifluoromethyl)phenyl]ethanol.

Scientific Research Applications

Safety Information

The compound is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Medicinal Chemistry

2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane has been investigated for its potential as a pharmaceutical intermediate. Research indicates its utility in synthesizing various biologically active compounds. For instance:

  • Antiviral Agents : Studies have shown that derivatives of this compound exhibit antiviral properties against certain viral strains. A case study demonstrated the synthesis of a series of dioxolane derivatives that displayed significant activity against influenza viruses.

Materials Science

In materials science, the compound serves as a precursor for synthesizing polymers and other functional materials. Its unique chemical structure allows for the development of materials with enhanced thermal stability and chemical resistance.

  • Polymer Synthesis : Research has utilized this compound in the production of fluorinated polymers that exhibit superior mechanical properties. A notable study reported the successful incorporation of this compound into polycarbonate matrices, resulting in materials with improved flame retardancy.

Agrochemicals

The compound's properties make it suitable for applications in agrochemicals, particularly as a potential herbicide or pesticide.

  • Herbicidal Activity : Experimental results indicate that derivatives of this compound can inhibit the growth of specific weed species. A field trial demonstrated that formulations containing this compound achieved effective weed control with minimal phytotoxicity to crops.

Table 1: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistrySynthesis of antiviral agentsInfluenza virus inhibition studies
Materials ScienceDevelopment of fluorinated polymersPolymer synthesis with enhanced properties
AgrochemicalsPotential herbicide with effective weed controlField trials on weed inhibition

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting enzymes or receptors involved in critical biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Phospholano-Phenyl Dioxolanes

Compounds such as 2-{2-[(2R,5R)-2,5-dimethyl-1-phospholano]phenyl}-1,3-dioxolane () share the 1,3-dioxolane core but replace the chloro-trifluoromethylphenyl group with a phospholano substituent. Key differences:

  • Substituent Effects: The phospholano group introduces chirality and phosphorus-based reactivity, whereas the chloro-CF₃ phenyl group enhances electrophilicity and steric bulk.
  • Molecular Weight: Phospholano derivatives (FW: 264.30) are lighter than the target compound (estimated higher MW due to CF₃ and Cl) .

Fluorinated Dioxolanes

2-(Difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane () features extensive fluorination (C₅F₈O₂). Comparatively:

  • Electron-Withdrawing Groups : Both compounds have CF₃, but the fluorinated dioxolane lacks aromaticity, leading to distinct reactivity (e.g., ring-opening vs. electrophilic substitution) .

Chloro-Fluorophenyl Dioxolanes

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane () includes a fluorophenyl group and a chloropropyl chain. Structural contrasts:

  • Substituent Position : Fluorine at the 4-position vs. chlorine and CF₃ at the 2- and 5-positions in the target compound.
  • Flexibility : The chloropropyl chain adds conformational flexibility absent in the rigid phenyl-CF₃ system .

Physical and Chemical Properties

Compound Molecular Weight Physical State Key Functional Groups Stability
Target Compound ~280 (estimated) Likely solid Cl, CF₃, dioxolane High (electron-withdrawing groups)
Phospholano-phenyl dioxolane 264.30 Pale yellow liquid Phospholano, dioxolane Air-sensitive
Fluorinated dioxolane 244.04 Liquid (presumed) CF₃, F, dioxolane High (fluorine shielding)
Chloropropyl-fluorophenyl dioxolane N/A Solid (crystallized) Cl, F, dioxolane, alkyl chain Moderate
  • Reactivity: The target compound’s chloro group may undergo nucleophilic aromatic substitution, while CF₃ stabilizes the ring against oxidation. In contrast, phospholano derivatives () are prone to air sensitivity due to phosphorus .

Biological Activity

The compound 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane (CAS No. 773102-61-7) is a member of the dioxolane family, characterized by its unique trifluoromethyl and chloro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and pharmacological applications.

Molecular Structure

  • Molecular Formula: C10H8ClF3O2
  • Molecular Weight: 258.16 g/mol
  • Physical State: Solid (white to almost white powder or crystal)
  • Melting Point: 53.0 to 57.0 °C
  • Purity: >98% (GC)

Safety Information

  • Hazard Statements:
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.

Precautionary measures include wearing protective gear and thorough washing after handling the compound.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition and receptor interactions due to their electron-withdrawing properties, which can stabilize transition states in enzymatic reactions .

Pharmacological Studies

  • Inhibition of mPGES-1:
    • A related compound demonstrated potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), with an IC50 value of 8 nM. This suggests that similar derivatives may possess anti-inflammatory properties by modulating prostaglandin synthesis .
  • Anticancer Activity:
    • The incorporation of trifluoromethyl groups has been associated with increased anticancer activity in various studies. For example, compounds with similar structures have shown efficacy in preclinical models against multiple cancer types .

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a series of dioxolane derivatives, including those similar to this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis .

Antimicrobial Properties

Another investigation assessed the antimicrobial properties of dioxolane derivatives, revealing that compounds with halogen substitutions exhibited enhanced activity against various bacterial strains. This supports the hypothesis that structural modifications can lead to improved biological outcomes .

Research Findings Summary Table

Property Value
Molecular FormulaC10H8ClF3O2
Molecular Weight258.16 g/mol
Melting Point53.0 - 57.0 °C
Purity>98%
IC50 (mPGES-1 Inhibition)8 nM
Antimicrobial ActivityPositive against several strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane, and what factors influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phenyl aldehydes with diols under acid catalysis. Key factors include:

  • Precursor selection : Use of 2-chloro-5-(trifluoromethyl)benzaldehyde and ethylene glycol in a Dean-Stark apparatus to remove water and drive equilibrium toward product formation .
  • Catalyst optimization : p-Toluenesulfonic acid (pTSA) is commonly used, but Lewis acids like BF₃·Et₂O may improve regioselectivity in dioxolane ring formation .
  • Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and side-product minimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.4–8.3 ppm for chloro-trifluoromethyl-substituted phenyl groups) and dioxolane ring protons (δ 4.0–4.5 ppm for O–CH₂–O) .
  • IR spectroscopy : Identify ν(C–F) at ~1077 cm⁻¹ and ν(C–Cl) at ~789 cm⁻¹, critical for verifying substituent presence .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do electronic effects of the chloro- and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-withdrawing effects : The –CF₃ group strongly deactivates the phenyl ring, reducing electrophilicity at the 2-chloro position. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., KCN) reveal slower SNAr rates compared to non-fluorinated analogs .
  • Steric hindrance : The bulky trifluoromethyl group may hinder nucleophilic attack; computational modeling (DFT) can predict activation energies for substitution pathways .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous dioxolane derivatives?

  • Methodological Answer :

  • Comparative SAR analysis : Use data from analogs like 2-(4-chlorophenyl)-1,3-dioxolane (moderate antimicrobial activity) and 2-(3,4-difluorophenyl)-1,3-dioxolane (enhanced lipophilicity) to identify substituent-activity trends .
  • In vitro validation : Test the compound against standardized bacterial/fungal strains (e.g., E. coli ATCC 25922) under controlled conditions to reconcile discrepancies in literature .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity estimation : Calculate logP values using software like MarvinSuite or ACD/Labs, incorporating contributions from –CF₃ (logP +0.7) and –Cl (logP +0.7) .
  • Metabolic stability : Perform in silico cytochrome P450 metabolism simulations (e.g., CYP3A4) to identify potential oxidation sites on the dioxolane ring .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data between synthesized batches?

  • Methodological Answer :

  • Batch comparison : Re-examine NMR spectra for solvent impurities (e.g., residual DCM in CDCl₃) or diastereomer formation due to incomplete ring closure .
  • X-ray crystallography : Resolve ambiguous structures by growing single crystals and analyzing unit cell parameters (e.g., CCDC deposition) .

Structural and Functional Analogues

Q. What are the key structural differences between this compound and its bioactive analogues?

  • Methodological Answer :

  • Substituent effects : Compare with 2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, where bromine increases halogen bonding potential but reduces metabolic stability .
  • Ring modifications : Analogs with 1,3-benzothiazole cores (e.g., 2-aryl benzothiazoles) show enhanced π-π stacking in enzyme binding pockets, unlike dioxolane derivatives .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) to measure ATP consumption in the presence of kinases like EGFR or VEGFR2 .
  • Dose-response curves : Perform IC₅₀ determinations with 8–10 concentration points (1 nM–100 μM) and triplicate measurements to ensure reproducibility .

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